5-Amino-3-(methylamino)pyrazine-2-carboxamide
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Overview
Description
5-Amino-3-(methylamino)pyrazine-2-carboxamide is a heterocyclic organic compound that features a pyrazine ring substituted with amino and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methylamino)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Amination: Introduction of the amino group at the 5-position can be achieved through nucleophilic substitution reactions.
Methylation: The methylamino group can be introduced via methylation reactions using methylating agents.
Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective for similar compounds, providing higher yields and shorter reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methylamino)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-(methylamino)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Lacks the methylamino group, which may affect its biological activity.
5-Amino-2-methylpyrazine-3-carboxamide: Has a different substitution pattern on the pyrazine ring.
Uniqueness
5-Amino-3-(methylamino)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methylamino groups enhances its potential for diverse chemical reactions and biological interactions .
Properties
CAS No. |
704-46-1 |
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Molecular Formula |
C6H9N5O |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5-amino-3-(methylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H9N5O/c1-9-6-4(5(8)12)10-2-3(7)11-6/h2H,1H3,(H2,8,12)(H3,7,9,11) |
InChI Key |
AAEAMZQVFLMOBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CN=C1C(=O)N)N |
Origin of Product |
United States |
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